2,4-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2,4-Dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors
Mode of Action
It’s known that similar compounds can act as agonists or antagonists at their target sites, leading to changes in cellular function . More research is required to determine the specific interactions of this compound with its targets.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Result of Action
Similar compounds have been found to exhibit various biological activities
Biochemical Analysis
Biochemical Properties
It is known that benzamide compounds have been found to exhibit antioxidant activity . They are capable of scavenging free radicals and chelating metal ions .
Cellular Effects
Benzamide compounds have been shown to inhibit the growth of different bacteria in vitro .
Molecular Mechanism
It is known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Temporal Effects in Laboratory Settings
Benzamide compounds have been synthesized and analyzed using IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-phenyl-1,3,4-thiadiazol-2-amine under basic conditions to yield the target compound. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and bases like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of 2,4-dimethoxybenzoic acid derivatives.
Reduction: Formation of 2,4-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzamide: Lacks the thiadiazole ring, resulting in different biological activities.
5-Phenyl-1,3,4-thiadiazole-2-amine: Lacks the benzamide moiety, affecting its overall properties and applications.
2,4-Dimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with different substituents on the thiadiazole ring.
Uniqueness
2,4-Dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the combination of the 2,4-dimethoxybenzamide and 5-phenyl-1,3,4-thiadiazole moieties. This unique structure imparts specific biological activities and chemical properties that are not observed in the individual components or other similar compounds.
Properties
IUPAC Name |
2,4-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-12-8-9-13(14(10-12)23-2)15(21)18-17-20-19-16(24-17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGSJTIKXOTKNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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